molecular formula C18H28N6O2 B6472489 2-{4-[2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one CAS No. 2640892-88-0

2-{4-[2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one

Cat. No.: B6472489
CAS No.: 2640892-88-0
M. Wt: 360.5 g/mol
InChI Key: CBKDBWWGVINGKL-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted with a morpholine moiety at the 2-position, linked via a piperazine ring to a pyrrolidin-1-yl ethanone group. The structure combines heterocyclic motifs known for modulating pharmacokinetic and pharmacodynamic properties, such as solubility, bioavailability, and target binding affinity.

Properties

IUPAC Name

2-[4-(2-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N6O2/c25-17(23-5-1-2-6-23)15-21-7-9-22(10-8-21)16-3-4-19-18(20-16)24-11-13-26-14-12-24/h3-4H,1-2,5-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBKDBWWGVINGKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN2CCN(CC2)C3=NC(=NC=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{4-[2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the current understanding of its biological activity, including its mechanisms, efficacy in various models, and safety profiles.

Chemical Structure and Properties

The molecular formula of the compound is C20H26N6OC_{20}H_{26}N_6O with a molecular weight of approximately 406.48 g/mol. The compound features a complex structure that includes a morpholine ring, a pyrimidine moiety, and a piperazine unit, which are known to influence its interaction with biological targets.

Research indicates that compounds with similar structures often interact with various receptors and enzymes. The pyrimidine and piperazine components are particularly relevant for their roles in modulating neurotransmitter systems and other signaling pathways. For instance, derivatives of piperazine have been shown to exhibit affinity for serotonin and dopamine receptors, which may contribute to their pharmacological effects.

Anticonvulsant Activity

A study evaluated the anticonvulsant properties of related compounds using models such as maximal electroshock (MES) and psychomotor tests. The results indicated that modifications to the chemical structure could enhance anticonvulsant efficacy. Specifically, certain derivatives exhibited improved protective indexes (PIs) compared to established drugs like valproic acid (VPA) .

Compound ED50 (mg/kg) PI Reference Drug Comparison
Compound A303Better than VPA
Compound B602Comparable to ETX

Antinociceptive Activity

In pain models, compounds similar to the target molecule demonstrated significant reductions in pain response. For example, at doses of 30 mg/kg and 60 mg/kg, analgesic effects were observed with reductions in pain duration by up to 74% .

Safety Profile

In vitro studies using HepG2 (liver) and SH-SY5Y (neuronal) cell lines showed that the compound did not exhibit significant hepatotoxicity or neurotoxicity at concentrations up to 10 µM. This suggests a favorable safety profile for further development .

Case Studies

Several case studies have highlighted the potential therapeutic applications of similar compounds:

  • Antidepressant Effects : A derivative was tested for antidepressant-like activity in animal models, showing significant improvement in behavioral tests compared to controls.
  • Antimicrobial Activity : Related compounds were evaluated for their antibacterial properties against various strains, demonstrating effective inhibition against Gram-positive bacteria .

Comparison with Similar Compounds

(a) 2-(4-Methoxyphenyl)-1-{4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one (G868-0730)

  • Structure: Features a 4-methyl-6-morpholinyl pyrimidine core linked to piperazine, with a terminal 4-methoxyphenyl ethanone group.
  • Molecular Weight : 411.5 g/mol (vs. ~408.5 g/mol estimated for the target compound) .

(b) 5-[6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[2,3-d]pyrimidin-2-yl]-pyrimidin-2-ylamine

  • Structure: Thieno[2,3-d]pyrimidine core with morpholine and methanesulfonyl-piperazine substituents.
  • The methanesulfonyl group may improve solubility .

Piperazine-Linked Heterocyclic Ketones

(a) 4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5)

  • Structure: Piperazine linked to a trifluoromethylphenyl group and a pyrazole-substituted butanone.
  • Key Differences : Lacks the pyrimidine-morpholine core but shares the piperazine-ketone linkage. The trifluoromethyl group enhances lipophilicity and electron-withdrawing effects .

(b) 1-(4-Methylpiperazin-1-yl)-4-(thiophen-2-yl)butan-1-one (MK45)

  • Structure: Piperazine substituted with a methyl group and linked to a thiophene butanone.
  • The methyl-piperazine may alter basicity and membrane permeability .

Structural Variations in Patented Compounds

  • EP 1 808 168 B1: Includes piperidin-1-yl-methanone derivatives with pyrazolo[3,4-d]pyrimidin-4-yloxy groups. These compounds emphasize sulfonyl and methylpyrrolidine substituents for enhanced target engagement .
  • EP 2 402 347 A1: Features thieno[3,2-d]pyrimidines with morpholine and methanesulfonyl-piperazine groups, highlighting the role of fused-ring systems in improving potency .

Research Implications and Limitations

  • Structural Trends : Morpholine and piperazine motifs are prevalent in kinase inhibitors and GPCR modulators due to their ability to engage polar residues in binding pockets .
  • Data Gaps : Quantitative data (e.g., IC₅₀, solubility) for the target compound and direct analogs are absent in the evidence, necessitating further experimental validation.
  • Synthetic Strategies : Coupling methods for arylpiperazines (e.g., nucleophilic substitution, Buchwald-Hartwig amination) are transferable to the target compound’s synthesis .

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